

# Application Notes and Protocols for Whole-Genome Sequencing of G2P[1] Rotavirus

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This document provides detailed application notes and protocols for the whole-genome sequencing of G2P[1] rotavirus, a common causative agent of acute gastroenteritis. The following sections outline the necessary steps from sample preparation to data analysis, offering a comprehensive guide for researchers in virology and infectious disease.

## Introduction

Group A rotaviruses (RVA) are a leading cause of severe diarrhea in young children worldwide. [2] The G2P[1] genotype is one of the most common human rotavirus strains globally. [1][3][4] Whole-genome sequencing (WGS) is crucial for understanding the genetic diversity, evolution, and transmission of these viruses, as well as for monitoring vaccine effectiveness and the emergence of reassortant strains. [5][6][7] The rotavirus genome consists of 11 segments of double-stranded RNA (dsRNA), which encode six structural and six non-structural proteins. [6] [8] A complete genome constellation is described using a genotyping formula for each of the 11 gene segments: Gx-P[x]-Ix-Rx-Cx-Mx-Ax-Nx-Tx-Ex-Hx. [5][6][9] G2P[1] strains typically exhibit a DS-1-like genotype constellation (G2-P[1]-I2-R2-C2-M2-A2-N2-T2-E2-H2). [1][10][11][12]

## Experimental Workflow Overview

The process of whole-genome sequencing for G2P[1] rotavirus involves several key stages, from initial sample processing to final sequence analysis. The general workflow is depicted below.



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Caption: High-level workflow for G2P[1] rotavirus whole-genome sequencing.

## Detailed Experimental Protocols

### Sample Preparation

Fecal samples are the primary source for rotavirus whole-genome sequencing.

Protocol:

- Prepare a 10% stool suspension by homogenizing a fecal sample in phosphate-buffered saline (PBS).[13]
- Clarify the suspension by centrifugation to pellet solid debris.
- The supernatant can be used directly for RNA extraction or stored at -80°C.

### dsRNA Extraction

The double-stranded RNA genome of the rotavirus must be extracted and purified.

Protocol:

- Use a commercial viral RNA extraction kit, such as the Qiagen QIAamp Viral RNA Mini Kit, following the manufacturer's instructions.[5]
- Extract dsRNA from approximately 140-200 µL of the 10% stool suspension.[5]
- Elute the purified dsRNA in nuclease-free water. A typical elution volume is 60 µL.[8]
- Quantify the extracted RNA using a fluorometric method (e.g., Qubit) and assess its quality.

## Reverse Transcription and PCR Amplification

The 11 dsRNA segments are reverse transcribed to cDNA and then amplified by PCR.

Protocol:

- Denaturation: To facilitate reverse transcription, the dsRNA must be denatured. Mix the extracted RNA with gene-specific primers, incubate at 95°C for 5 minutes, and then immediately place on ice for 5 minutes.[\[5\]](#)[\[14\]](#)
- Reverse Transcription (RT): Perform reverse transcription using a suitable reverse transcriptase, such as SuperScript III.[\[1\]](#) The reaction typically includes dNTPs, RT buffer, and random hexamers or gene-specific primers.[\[14\]](#)
- PCR Amplification: Amplify the 11 genomic segments using a high-fidelity DNA polymerase.[\[1\]](#) PCR is often performed in multiplex reactions to amplify several segments simultaneously.[\[8\]](#) Thermal cycling conditions may vary, but a representative program is:
  - Initial denaturation at 94°C for 3 minutes.
  - 35 cycles of:
    - 94°C for 30 seconds
    - 55°C for 30 seconds
    - 72°C for 60 seconds
  - Final extension at 72°C for 10 minutes.[\[1\]](#)
- Verify the amplification of all 11 segments by agarose gel electrophoresis.

## Library Preparation and Sequencing

The amplified cDNA is used to prepare a sequencing library compatible with next-generation sequencing (NGS) platforms.

Protocol:

- Prepare a sequencing library using a commercial kit, such as the Illumina Nextera XT DNA Library Preparation Kit or NEBNext Ultra RNA Library Prep Kit.[4][9][15]
- Quantify the library and assess its quality using a BioAnalyzer or similar instrument.[15]
- Pool libraries at equimolar concentrations for multiplex sequencing.
- Perform sequencing on an Illumina platform, such as the MiSeq, which is commonly used for viral genome sequencing.[4][6][9][15] Paired-end sequencing (e.g., 150 bp paired-end reads) is typical.[16]

## Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the G2P[1] rotavirus whole-genome sequencing protocol.

Table 1: Nucleic Acid Preparation

Parameter	Value/Range	Source(s)
Stool Suspension	10% in PBS	[13]
Input for RNA Extraction	140-200 µL	[5]
RNA Elution Volume	~60 µL	[8]

Table 2: Reverse Transcription and PCR Conditions

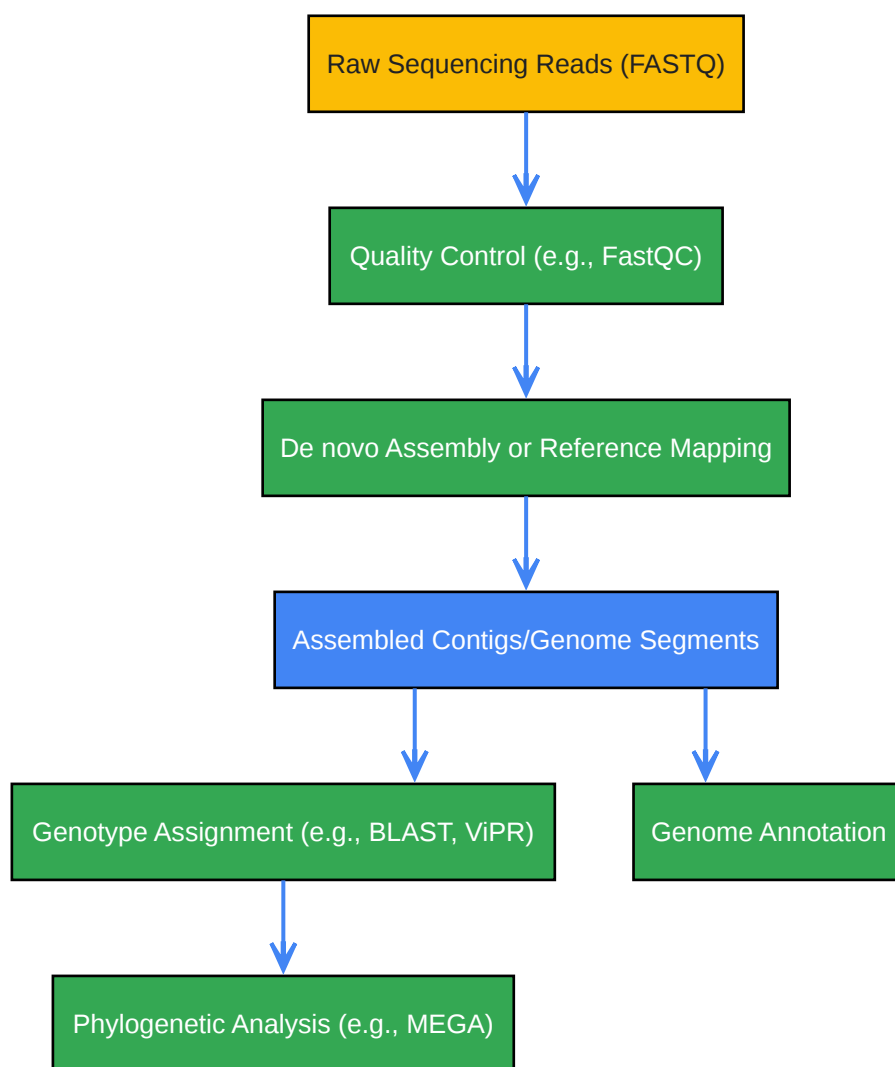
Parameter	Value/Range	Source(s)
dsRNA Denaturation	95°C for 5 min	[5][14]
RT Incubation	45-50°C for 30 min	[5][17]
PCR Cycles	35-40 cycles	[1][5]
PCR Annealing Temp.	45-55°C	[1][5][8]
PCR Extension Time	1-6 min (depends on segment length)	[1][8]

Table 3: Sequencing Parameters

Parameter	Value/Range	Source(s)
Sequencing Platform	Illumina MiSeq	[4][6][9][15][16]
Read Length	150-300 bp paired-end	[6][16]
Library Prep Kit	Nextera XT, NEBNext Ultra	[4][9][15]

## Data Analysis Workflow

The raw sequencing data must be processed to assemble the complete genome, determine the genotype, and perform phylogenetic analysis.



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Caption: Bioinformatic workflow for G2P[1] rotavirus genome analysis.

Protocol:

- **Quality Control:** Assess the quality of raw sequencing reads using tools like FastQC. Trim adapters and low-quality bases.
- **Genome Assembly:** Assemble the reads for each of the 11 segments. This can be done through de novo assembly or by mapping reads to a reference G2P[1] genome.[15]
- **Genotyping:** Use online tools such as the Virus Pathogen Database and Analysis Resource (ViPR) or BLAST to assign genotypes to each of the 11 assembled gene segments.[15]
- **Phylogenetic Analysis:** Align the sequences of each gene segment with reference sequences from public databases (e.g., GenBank). Construct phylogenetic trees using software like MEGA to understand the evolutionary relationships of the sequenced strain.[1]

## Concluding Remarks

This document provides a robust framework for the whole-genome sequencing of G2P[1] rotavirus. Adherence to these protocols will enable researchers to generate high-quality genomic data, which is essential for epidemiological surveillance, outbreak investigations, and the development of effective vaccines and antiviral therapies. The segmented nature of the rotavirus genome makes it prone to reassortment, and WGS is the definitive method for tracking these evolutionary changes.[10]

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